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Compound of Interest

Compound Name: PIK-75

Cat. No.: B1677873 Get Quote

Technical Support Center: PIK-75
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using PIK-75 in their

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of PIK-75?

PIK-75 is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an

IC50 of 5.8 nM.[1][2] It also shows inhibitory activity against the p110γ isoform (IC50 = 76 nM).

[1][3][4] Notably, it is significantly less potent against the p110β isoform (IC50 = 1.3 µM),

making it over 200-fold more selective for p110α over p110β.[1][3][4]

Q2: I am observing unexpected levels of apoptosis in my cells treated with PIK-75, even at low

concentrations. Is this a known off-target effect?

Yes, this is a documented phenomenon. Unlike many other PI3K inhibitors that primarily induce

cell cycle arrest, PIK-75 has been shown to uniquely induce apoptosis in several cell lines,

including glioma cells.[5][6] This effect is thought to be due to a "synthetic-lethal" interaction

resulting from the dual inhibition of PI3K and other off-target kinases.[5][6]
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Q3: My experimental results show G2/M cell cycle arrest instead of the expected G1 arrest. Is

this consistent with PIK-75's mechanism of action?

Yes, G2/M arrest is a characteristic effect of PIK-75 treatment observed in some cell lines, such

as glioma cells.[5][6] This is distinct from other PI3K inhibitors that typically cause G1 arrest

and is attributed to PIK-75's off-target inhibition of cyclin-dependent kinases (CDKs),

particularly CDK1 and CDK2.[5][6]

Q4: I am seeing modulation of pathways other than PI3K/Akt. What are the known off-target

effects of PIK-75?

PIK-75 has a broad off-target profile. Besides its primary targets (p110α and p110γ), it potently

inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][3][4] It has also

been shown to inhibit a range of other kinases, including mTOR, ATM, ATR, and cyclin-

dependent kinases (CDK1 and CDK2).[3][4][5][6] This can lead to the modulation of signaling

pathways such as the NF-κB pathway, where PIK-75 has been shown to suppress the

production of pro-inflammatory mediators.[7]

Q5: What is the recommended solvent and storage condition for PIK-75?

PIK-75 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for

example, at a concentration of 10 mM.[1] It is recommended to store the stock solution at

-20°C.[1] Note that moisture-absorbing DMSO can reduce its solubility.[1]

Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Akt Phosphorylation
Possible Cause 1: Suboptimal PIK-75 Concentration.

Recommendation: Perform a dose-response experiment to determine the optimal

concentration for your specific cell line and experimental conditions. Effective concentrations

can range from nanomolar to low micromolar. For example, PIK-75 has been shown to block

insulin-induced Akt phosphorylation in CHO-IR cells with an IC50 of 78 nM.[3]

Possible Cause 2: Cell-line specific differences in PI3K isoform dependency.
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Recommendation: Be aware that the sensitivity to PIK-75 can depend on the specific PI3K

isoforms that are dominant in your cell line.[8] For instance, cells with PIK3CA mutations may

exhibit higher sensitivity.[8][9]

Possible Cause 3: Inaccurate assessment of Akt phosphorylation.

Recommendation: Ensure you are using a reliable method for detecting Akt phosphorylation,

such as Western blotting with phospho-specific antibodies for both Ser473 and Thr308

residues.[3]

Issue 2: Unexpected Cell Death or Cytotoxicity
Possible Cause 1: Off-target effects leading to apoptosis.

Recommendation: Acknowledge that PIK-75 can induce apoptosis, which may not be the

intended outcome if you are studying cytostatic effects.[5][6] Consider using a more specific

p110α inhibitor if apoptosis is confounding your results. The induction of apoptosis by PIK-75
has been linked to its ability to inhibit other kinases in addition to PI3K.[5][6]

Possible Cause 2: High concentration of PIK-75.

Recommendation: Titrate the concentration of PIK-75 to a level that inhibits the PI3K

pathway without causing excessive cytotoxicity. A cell viability assay, such as an MTT assay,

can help determine the appropriate concentration range for your experiments.[10]

Issue 3: Variability in Anti-inflammatory Effects
Possible Cause 1: Cell-type specific responses.

Recommendation: The anti-inflammatory effects of PIK-75, such as the suppression of pro-

inflammatory cytokines, can be cell-type dependent.[10] For example, in feline esophageal

epithelial cells, PIK-75 has been shown to reduce the expression of IL-1β and IL-8, and the

release of IL-6 in a dose-dependent manner.[10]

Possible Cause 2: Crosstalk with other signaling pathways.

Recommendation: Be aware that PIK-75's effect on inflammation can be mediated through

pathways other than PI3K, such as the NF-κB pathway.[7] Consider investigating the
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activation status of key proteins in related pathways to get a more complete picture of the

mechanism of action.

Data Presentation
Table 1: Inhibitory Activity of PIK-75 against Various Kinases

Target Kinase IC50 (nM) Reference(s)

p110α 5.8 [1][3][4]

p110γ 76 [1][3][4]

p110δ 510 [1][3]

p110β 1300 [1][3]

DNA-PK 2 [1][3][4]

mTORC1 ~1000 [3]

mTORC2 ~10000 [3]

ATM 2300 [3]

ATR 21000 [3]

Table 2: Cellular Effects of PIK-75 in Different Cell Lines
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Cell Line Effect Concentration
Incubation
Time

Reference(s)

Glioma Cells
Apoptosis, G2/M

Arrest
0.5 µM 24 hours [5][6]

CHO-IR Cells

Inhibition of

insulin-induced

Akt

phosphorylation

1-1000 nM (IC50

= 78 nM)
5 minutes [3]

Pancreatic

Cancer Cells

Inhibition of

proliferation
0.1-1000 nM 48 hours [3]

Feline

Esophageal

Epithelial Cells

Reduction of IL-

1β, IL-8, and IL-6
0.1-5 µM

1 hour pre-

treatment
[10]

Mantle Cell

Lymphoma

Overcomes

venetoclax

resistance

10-50 nM 24 hours [11][12]

Experimental Protocols
Western Blot Analysis of Akt Phosphorylation

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired

concentrations of PIK-75 for the specified duration. Include appropriate vehicle (e.g., DMSO)

and positive/negative controls.

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA

buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat

milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies

against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal

using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

attach overnight.

Compound Treatment: Treat the cells with a serial dilution of PIK-75 and a vehicle control.

Incubation: Incubate the plate for the desired period (e.g., 48 hours).[10]

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form

formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.
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Caption: PIK-75's interference with the PI3K/Akt pathway and key off-target signaling

pathways.
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Caption: A troubleshooting workflow for common issues encountered during experiments with

PIK-75.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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